molecular formula C19H21ClN2OS B12765725 2,3,5,6-Tetrahydro-3-phenyl-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol monohydrochloride CAS No. 86346-68-1

2,3,5,6-Tetrahydro-3-phenyl-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol monohydrochloride

Cat. No.: B12765725
CAS No.: 86346-68-1
M. Wt: 360.9 g/mol
InChI Key: WCUVWUFXUYUYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrahydro-3-phenyl-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol monohydrochloride is a complex heterocyclic compound. . This compound is characterized by its unique structure, which includes both nitrogen and sulfur atoms within its heterocyclic ring, making it a subject of interest for various scientific studies.

Preparation Methods

The synthesis of 2,3,5,6-Tetrahydro-3-phenyl-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol monohydrochloride typically involves multi-step reactions. One common synthetic route includes the reaction of 5,5-diaryl-2-thioxo-imidazolidin-4-ones with acetylenedicarboxylates and alkyl isocyanides in diethyl ether at room temperature . This method efficiently produces dialkyl cis-7-(alkyl-imino)-2,2-diaryl-3-oxo-2,3,6,7-tetrahydro-5H-imidazo[2,1-b]-thiazine-5,6-dicarboxylates, which can be further processed to obtain the desired compound.

Chemical Reactions Analysis

2,3,5,6-Tetrahydro-3-phenyl-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol monohydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrahydro-3-phenyl-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other imidazo[2,1-b]thiazoles, such as benzo[d]-imidazo[2,1-b]thiazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.

Properties

CAS No.

86346-68-1

Molecular Formula

C19H21ClN2OS

Molecular Weight

360.9 g/mol

IUPAC Name

3-phenyl-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrochloride

InChI

InChI=1S/C19H20N2OS.ClH/c22-19(16-9-5-2-6-10-16)17(23-18-20-13-14-21(18)19)12-11-15-7-3-1-4-8-15;/h1-10,17,22H,11-14H2;1H

InChI Key

WCUVWUFXUYUYBP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)SC(C2(C3=CC=CC=C3)O)CCC4=CC=CC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.